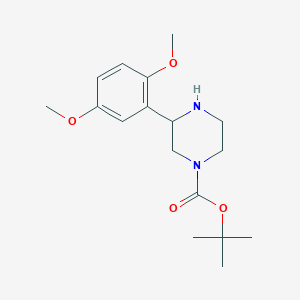

Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carboxylate group at the 1-position and a 2,5-dimethoxyphenyl substituent at the 3-position. This compound is part of a broader class of piperazine-based molecules widely used in medicinal chemistry due to their versatility in drug design. The tert-butyl group enhances solubility and stability during synthesis, while the 2,5-dimethoxyphenyl moiety contributes to electronic and steric properties critical for biological interactions .

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-14(11-19)13-10-12(21-4)6-7-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3 |

InChI Key |

BITCUNQWEKZIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. The dimethoxyphenyl group enhances the compound’s ability to penetrate biological membranes and reach its targets. The tert-butyl group provides stability and lipophilicity, aiding in the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations:

- Substituent Position : The 3-(2,5-dimethoxyphenyl) group in the target compound contrasts with 4-substituted analogs (e.g., ), which may alter receptor binding or steric effects.

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound vs. trifluoromethyl (electron-withdrawing) in affect electronic properties and solubility.

Comparative Yields :

- Tert-butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate: 82% yield .

- Tert-butyl 4-(1-{[(2,4-dimethoxyphenyl)methyl]amino}phthalazin-6-yl)piperazine-1-carboxylate: 42% yield . Variability in yields reflects differences in substituent reactivity and reaction conditions.

Physicochemical Properties

Solubility and Lipophilicity:

Thermal Stability:

- Piperazine derivatives with rigid aryl groups (e.g., 6e in ) show higher melting points (85–87°C) compared to flexible analogs.

Biological Activity

Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:

1. Antibacterial Activity

The compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, including both susceptible and drug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

2. Antidepressant and Anxiolytic Potential

Similar compounds have been investigated for their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors. Preliminary studies suggest that this compound may exhibit selective activity towards certain serotonin receptor subtypes.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Serotonin Receptors : Binding affinity studies have indicated that the compound may interact selectively with specific serotonin receptor subtypes, which could explain its potential therapeutic effects in mood disorders.

- Cell Membrane Disruption : The antibacterial properties are linked to its ability to disrupt bacterial cell membranes, a common mechanism among antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antidepressant | Potential interaction with serotonin receptors | |

| Anxiolytic | Similar structural compounds show promise |

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various piperazine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development.

Synthesis and Accessibility

The synthesis of this compound can be achieved through several methods involving the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. This accessibility enhances its potential for further research and application in pharmaceutical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.